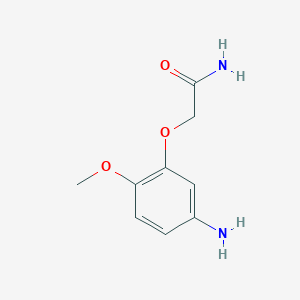
2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide
概要
説明
2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide is an organic compound with a complex structure that includes an amino group, a chlorophenoxy group, and a diethylacetamide moiety
準備方法
The synthesis of 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide typically involves multiple steps. One common synthetic route starts with the chlorination of 4-aminophenol to produce 4-amino-2-chlorophenol . This intermediate is then reacted with diethylacetamide under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can vary depending on the specific biological system being studied.
類似化合物との比較
2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide can be compared with similar compounds such as:
4-amino-2-chlorophenol: This compound shares the chlorophenoxy group but lacks the diethylacetamide moiety.
N-(3-chloro-4-hydroxyphenyl)-N’,N’-dimethylurea: Similar in structure but with different functional groups.
4-(4-aminophenoxy)-N-(4-(4-aminophenoxy)benzylidene)-3-chloroaniline: Another related compound with a more complex structure.
特性
IUPAC Name |
2-(4-amino-2-chlorophenoxy)-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-3-15(4-2)12(16)8-17-11-6-5-9(14)7-10(11)13/h5-7H,3-4,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHMLMBQCTIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3316707.png)




![3-[4-(1-Aminoethyl)phenyl]-1-phenylurea](/img/structure/B3316766.png)
![2-[4-(1-Aminoethyl)phenoxy]acetamide](/img/structure/B3316772.png)

![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)

![{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine](/img/structure/B3316794.png)
![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)

